Acyclic Architecture: Streptovaricin U Is the Only Open-Chain Member of the Streptovaricin Family
Streptovaricin U (C36H49NO10, MW 655.78) is uniquely characterized as an acyclic ansamycin, whereas all other characterized streptovaricins (A through K) possess a macrocyclic lactam ring formed by amide bond closure between the ansa chain terminus and the naphthoquinone chromophore. Specifically, Streptovaricin U lacks the inner lactone ring between C-21 and C-24 that is present in cyclic streptovaricins and has been demonstrated by Liu et al. (2017) to exert a positive effect on anti-MRSA activity [1]. The ansa chain of Streptovaricin U replaces the C-10 carbomethoxy group found in Streptovaricin A with a methyl group [2]. This acyclic topology fundamentally alters molecular shape, hydrogen-bonding capacity, and conformational entropy relative to all cyclic congeners.
| Evidence Dimension | Macrocyclic ring closure status (lactam/lactone presence) |
|---|---|
| Target Compound Data | Acyclic (open-chain); no macrocyclic lactam; no C-21 to C-24 inner lactone; C10 methyl substitution; molecular formula C36H49NO10, MW 655.78 |
| Comparator Or Baseline | Streptovaricin C (major cyclic component): C40H51NO14, MW 769.83, macrocyclic lactam present; Streptovaricin A: C42H53NO16, MW 827.87, macrocyclic lactam present, C10 carbomethoxy |
| Quantified Difference | Streptovaricin U is the only acyclic variant; all other streptovaricins A–K are macrocyclic. Structural consequence: absence of conformational constraint imposed by ring closure, loss of one lactone pharmacophore element shown to enhance antibacterial activity in cyclic congeners. |
| Conditions | Structural elucidation by NMR, mass spectrometry, and chemical degradation (Knöll et al., 1980); comparative structural analysis across the streptovaricin family (Rodríguez-Berríos et al., 2023) |
Why This Matters
The acyclic architecture makes Streptovaricin U an irreplaceable negative-control probe for dissecting the contribution of macrocyclic constraint to target binding, antibacterial potency, and pharmacokinetic behavior within the streptovaricin pharmacophore.
- [1] Liu Y, Chen X, Li Z, Xu W, Tao W, Wu J, Yang J, Deng Z, Sun Y. Functional Analysis of Cytochrome P450s Involved in Streptovaricin Biosynthesis and Generation of Anti-MRSA Analogues. ACS Chem Biol. 2017 Oct 20;12(10):2589-2597. doi: 10.1021/acschembio.7b00467. View Source
- [2] Rodríguez-Berríos RR, Isbel SR, Bugarin A. Epoxide-Based Synthetic Approaches toward Polypropionates and Related Bioactive Natural Products. Int J Mol Sci. 2023 Mar 24;24(7):6195. doi: 10.3390/ijms24076195. View Source
